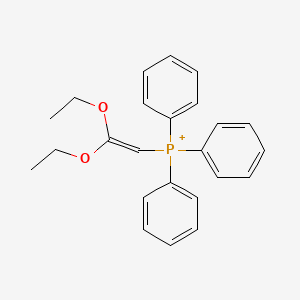
Phosphonium, (2,2-diethoxyethenyl)triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, (2,2-diethoxyethenyl)triphenyl-, is a compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. In this case, the phosphorus atom is bonded to three phenyl groups and one (2,2-diethoxyethenyl) group. Phosphonium salts are widely used in organic synthesis, particularly in the Wittig reaction, which is a method for converting carbonyl compounds into alkenes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of phosphonium, (2,2-diethoxyethenyl)triphenyl-, typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with (2,2-diethoxyethenyl) chloride under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of phosphonium salts often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, (2,2-diethoxyethenyl)triphenyl-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The (2,2-diethoxyethenyl) group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: The major product is triphenylphosphine oxide.
Reduction: The major product is triphenylphosphine.
Substitution: The major products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Phosphonium, (2,2-diethoxyethenyl)triphenyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to synthesize alkenes from carbonyl compounds.
Biology: Phosphonium salts are used as probes for studying biological membranes due to their ability to interact with lipid bilayers.
Medicine: Some phosphonium compounds have shown potential as anticancer agents due to their ability to target mitochondria in cancer cells.
Industry: Phosphonium salts are used as phase transfer catalysts in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphonium, (2,2-diethoxyethenyl)triphenyl-, in the Wittig reaction involves the formation of a phosphonium ylide. The ylide reacts with a carbonyl compound to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane decomposes to form the desired alkene and triphenylphosphine oxide . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed that the compound interacts with mitochondrial membranes, leading to the disruption of mitochondrial function in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Phosphonium, (2,2-diethoxyethenyl)triphenyl-, can be compared with other phosphonium salts such as:
Triphenylphosphonium bromide: Similar in structure but with a bromide counterion.
Methyltriphenylphosphonium iodide: Contains a methyl group instead of the (2,2-diethoxyethenyl) group.
Ethyltriphenylphosphonium chloride: Contains an ethyl group instead of the (2,2-diethoxyethenyl) group.
The uniqueness of phosphonium, (2,2-diethoxyethenyl)triphenyl-, lies in its specific functional group, which imparts distinct reactivity and applications compared to other phosphonium salts .
Eigenschaften
CAS-Nummer |
47522-11-2 |
|---|---|
Molekularformel |
C24H26O2P+ |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
2,2-diethoxyethenyl(triphenyl)phosphanium |
InChI |
InChI=1S/C24H26O2P/c1-3-25-24(26-4-2)20-27(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-20H,3-4H2,1-2H3/q+1 |
InChI-Schlüssel |
PQMMIHKBEZKSQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride](/img/structure/B14673036.png)
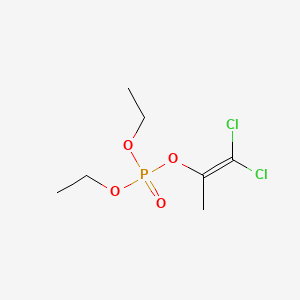

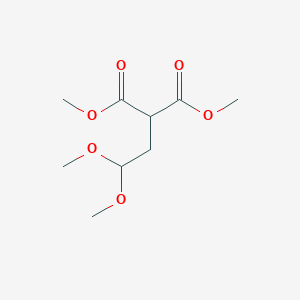
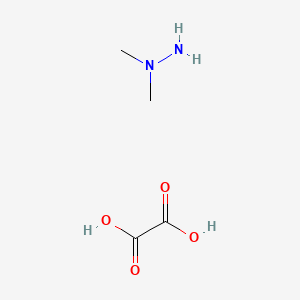
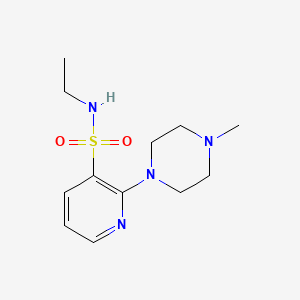
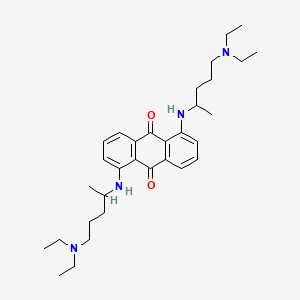



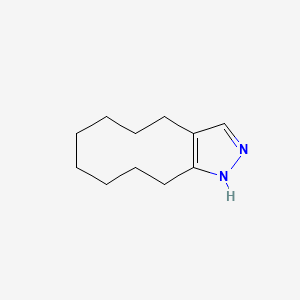
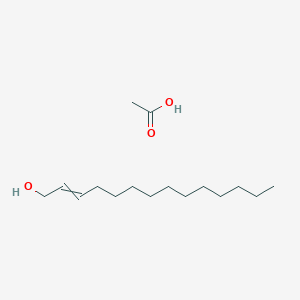
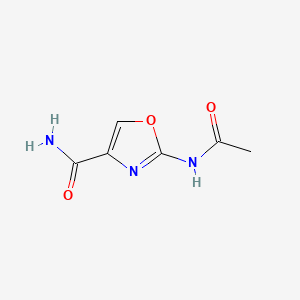
![5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate](/img/structure/B14673126.png)
